Cas no 2229327-53-9 (1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol)
1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol
- 2229327-53-9
- 1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol
- EN300-1764575
-
- Inchi: 1S/C7H9NOS/c9-7(1-2-7)3-6-4-8-5-10-6/h4-5,9H,1-3H2
- InChI Key: CTMXPJYQEQFDSJ-UHFFFAOYSA-N
- SMILES: S1C=NC=C1CC1(CC1)O
Computed Properties
- Exact Mass: 155.04048508g/mol
- Monoisotopic Mass: 155.04048508g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 61.4Ų
1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764575-0.05g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1764575-0.1g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1764575-0.25g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1764575-0.5g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1764575-1.0g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1764575-2.5g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1764575-5.0g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-1764575-10.0g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 10g |
$5837.0 | 2023-06-03 | ||
| Enamine | EN300-1764575-1g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1764575-5g |
1-[(1,3-thiazol-5-yl)methyl]cyclopropan-1-ol |
2229327-53-9 | 5g |
$3935.0 | 2023-09-20 |
1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol
Introduction to 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol (CAS No. 2229327-53-9)
1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol (CAS No. 2229327-53-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by a cyclopropane ring substituted with a thiazole moiety, exhibits promising biological activities that make it a valuable candidate for further research and development.
The chemical structure of 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol is defined by its cyclopropane ring, which is a three-membered cyclic alkane, and the thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The cyclopropane ring is known for its high reactivity due to the strain in the three-membered ring, while the thiazole ring contributes to the compound's stability and bioavailability.
Recent studies have explored the pharmacological properties of 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol has also been investigated for its antimicrobial activity. Studies have demonstrated that it exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum antimicrobial activity suggests that the compound could be developed into a new class of antibiotics to combat drug-resistant infections.
The mechanism of action of 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol is not yet fully understood, but preliminary research indicates that it may target multiple pathways involved in inflammation and microbial growth. For instance, it has been shown to modulate the expression of genes involved in the inflammatory response and to interfere with bacterial cell wall synthesis. These findings highlight the multifaceted nature of this compound's biological activities.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at various doses and has a favorable pharmacokinetic profile. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
Beyond its therapeutic applications, 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol also holds potential as a tool for chemical biology research. Its unique structure makes it an ideal candidate for studying the effects of cyclopropane-containing compounds on biological systems. Researchers are using this compound to probe cellular processes such as signal transduction and gene regulation, providing insights into fundamental biological mechanisms.
In conclusion, 1-(1,3-thiazol-5-yl)methylcyclopropan-1-ol (CAS No. 2229327-53-9) is a promising compound with diverse biological activities and potential applications in medicine and chemical biology. Ongoing research continues to uncover new aspects of its pharmacological profile, paving the way for its development into novel therapeutic agents. As more data becomes available from clinical trials and further studies, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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